biotin-11-dUTP

Description

Properties

IUPAC Name |

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N6O17P3S/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRNEVJSOSKAOC-VPHBQDTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45N6O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86303-25-5 |

Source

|

| Record name | Biotin-11-dutp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086303255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Biotin-11-dUTP: A Comprehensive Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-11-dUTP is a cornerstone of non-radioactive nucleic acid labeling in molecular biology. This modified deoxyuridine triphosphate, a structural analog of deoxythymidine triphosphate (dTTP), is engineered for enzymatic incorporation into DNA. Its utility lies in the high-affinity interaction between biotin and streptavidin (or avidin), which allows for sensitive and versatile detection of nucleic acids in a wide array of applications. This technical guide provides an in-depth overview of this compound, its chemical properties, principle of function, and detailed protocols for its use in key molecular biology techniques.

Core Principles of this compound

This compound consists of three key components: a deoxyuridine triphosphate (dUTP) base, a biotin molecule, and an 11-atom spacer arm linking the two. The dUTP portion allows it to be recognized and incorporated by DNA polymerases during DNA synthesis. The biotin moiety serves as a highly specific tag that can be detected by streptavidin or avidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase, alkaline phosphatase) or a fluorophore.

The 11-atom linker is crucial for the functionality of this compound. It provides spatial separation between the biotin and the dUTP, which is important for two reasons:

-

Efficient Enzymatic Incorporation : The linker minimizes steric hindrance, allowing DNA polymerases to incorporate the modified nucleotide into a growing DNA strand more efficiently.

-

Accessible Biotin Moiety : The linker extends the biotin molecule away from the DNA backbone, making it more accessible for binding to the larger streptavidin or avidin molecules, thus enhancing detection sensitivity.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₂₈H₄₅N₆O₁₇P₃S (free acid)[1] |

| Molecular Weight | 862.67 g/mol (free acid)[1] |

| Purity | ≥ 95% (HPLC)[1] |

| Form | Filtered solution in 10 mM Tris-HCl[1] |

| Concentration | Typically 1.0 mM - 1.1 mM[1] |

| pH | 7.5 ±0.5 |

| Storage Conditions | Store at -20°C |

| Shelf Life | Typically 12 months from date of delivery |

| CAS Number | 86303-25-5 (free acid) |

Key Applications and Experimental Protocols

This compound is a versatile reagent used in a variety of molecular biology applications for the non-radioactive labeling of DNA. Below are detailed protocols for some of the most common techniques.

DNA Labeling by PCR

This compound can be incorporated into DNA during the polymerase chain reaction (PCR) to generate biotinylated DNA probes or amplicons for subsequent detection or purification.

Experimental Protocol: PCR-based DNA Labeling

-

Prepare the PCR Master Mix : In a sterile microcentrifuge tube, combine the following reagents. The ratio of this compound to dTTP can be optimized, but a common starting point is a 1:3 or 1:2 ratio.

| Reagent | Volume (for 50 µL reaction) | Final Concentration |

| 10X PCR Buffer | 5 µL | 1X |

| 25 mM MgCl₂ | 3 µL | 1.5 mM |

| dNTP mix (10 mM each of dATP, dCTP, dGTP) | 1 µL | 0.2 mM each |

| 10 mM dTTP | 0.5 µL | 0.1 mM |

| 1 mM this compound | 5 µL | 0.1 mM |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| DNA Template (10 ng/µL) | 1 µL | 0.2 ng/µL |

| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 units |

| Nuclease-free water | to 50 µL | - |

-

Perform PCR : Use a standard thermal cycling program appropriate for your primers and template. A typical program is as follows:

-

Initial Denaturation: 95°C for 3 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute per kb of product length

-

-

Final Extension: 72°C for 5 minutes

-

-

Verify Labeled Product : Analyze a small aliquot of the PCR product on an agarose gel to confirm amplification of the correct size fragment. The biotinylated DNA is now ready for downstream applications.

Logical Workflow for PCR-based DNA Labeling

Caption: Workflow for generating biotinylated DNA via PCR.

DNA Labeling by Nick Translation for In Situ Hybridization (ISH)

Nick translation is a method to label DNA probes for use in techniques like in situ hybridization (ISH). DNase I introduces nicks in the DNA, and DNA Polymerase I then incorporates this compound as it synthesizes new DNA from these nicks.

Experimental Protocol: Nick Translation for ISH Probes

-

Prepare the Reaction Mixture : Combine the following reagents in a microcentrifuge tube:

| Reagent | Volume (for 50 µL reaction) |

| DNA to be labeled (1 µg) | X µL |

| 10X DNA Polymerase I Buffer | 5 µL |

| dNTP mix (0.5 mM each of dATP, dCTP, dGTP) | 5 µL |

| 0.5 mM dTTP | 2.5 µL |

| 0.5 mM this compound | 2.5 µL |

| DNase I (diluted) | Y µL |

| DNA Polymerase I (10 U/µL) | 1 µL |

| Nuclease-free water | to 50 µL |

-

Incubation : Incubate the reaction at 15°C for 1-2 hours.

-

Stop the Reaction : Add 5 µL of 0.5 M EDTA to stop the reaction.

-

Purification : Purify the biotinylated probe from unincorporated nucleotides using a spin column or ethanol precipitation.

-

Verification : Run a small amount of the labeled probe on an agarose gel to check the size distribution.

Experimental Workflow for Nick Translation

Caption: Step-by-step workflow for DNA probe labeling via nick translation.

Detection of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) adds this compound to the 3'-hydroxyl ends of fragmented DNA.

Experimental Protocol: TUNEL Assay for Tissue Sections

-

Sample Preparation : Deparaffinize and rehydrate tissue sections.

-

Permeabilization : Treat with Proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature to allow enzyme access to the DNA.

-

TdT Labeling :

-

Prepare the TUNEL reaction mixture fresh:

-

Equilibration Buffer: 45 µL

-

This compound (1 mM): 1 µL

-

TdT Enzyme: 4 µL

-

-

Apply 50 µL of the reaction mixture to the tissue section.

-

Incubate for 60 minutes at 37°C in a humidified chamber.

-

-

Detection :

-

Wash the slides with PBS.

-

Apply streptavidin-HRP (horseradish peroxidase) conjugate and incubate for 30 minutes at 37°C.

-

Wash with PBS.

-

Add DAB (3,3'-diaminobenzidine) substrate and incubate for 10 minutes at room temperature. Apoptotic nuclei will stain dark brown.

-

-

Counterstain and Mounting : Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, and mount.

Signaling Pathway for TUNEL Assay

Caption: The signaling cascade for the detection of apoptosis using a TUNEL assay.

Quantitative Data and Method Comparison

While precise quantitative data can vary between experiments and polymerases, the following table summarizes key comparative aspects of this compound and other non-radioactive labeling methods.

| Feature | This compound | Digoxigenin (DIG)-dUTP | Fluorescently Labeled dNTPs |

| Detection Principle | Biotin-streptavidin interaction | Antibody-based (anti-DIG) | Direct fluorescence detection |

| Sensitivity | High, comparable to DIG | High, comparable to biotin | Moderate to high, dependent on fluorophore brightness |

| Signal Amplification | Possible (e.g., TSA) | Possible (e.g., enzyme-linked secondary antibodies) | Generally lower amplification potential |

| Endogenous Background | Can be an issue in tissues with high endogenous biotin | Lower endogenous background in most tissues | Autofluorescence can be a concern |

| Multiplexing | Possible with different reporter enzymes/fluorophores | Possible with different antibodies/reporters | Excellent, multiple fluorophores can be used simultaneously |

| Workflow Complexity | Multi-step detection | Multi-step detection | Shorter, direct detection |

| Cost | Generally cost-effective | Similar to biotin | Can be more expensive, especially for bright, stable dyes |

Incorporation Efficiency by DNA Polymerases:

-

Family B polymerases (e.g., Vent, Pfu) generally show higher incorporation efficiency for modified nucleotides like this compound compared to Family A polymerases (e.g., Taq) .

-

Complete substitution of dTTP with this compound can inhibit PCR, especially with Taq polymerase. A partial substitution is recommended for optimal results.

Effect of Linker Arm Length:

-

Shorter linkers (e.g., biotin-4-dUTP) may be incorporated more efficiently by DNA polymerases.

-

Longer linkers (e.g., this compound, biotin-16-dUTP) facilitate better binding of streptavidin, which can lead to enhanced detection sensitivity. This compound is often considered a good compromise between incorporation efficiency and detection.

Conclusion

This compound remains a robust and versatile tool for the non-radioactive labeling of nucleic acids. Its high sensitivity, coupled with the well-characterized biotin-streptavidin interaction, makes it suitable for a broad range of applications in molecular biology, from gene detection to apoptosis studies. By understanding the core principles and optimizing the experimental protocols, researchers can effectively leverage this compound to achieve reliable and reproducible results.

References

Biotin-11-dUTP: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of biotin-11-dUTP. This biotinylated deoxynucleotide triphosphate is a critical tool for the non-radioactive labeling of DNA, enabling a wide range of molecular biology techniques.

Core Structure and Chemical Properties

This compound is a modified deoxyuridine triphosphate (dUTP). The molecule consists of a dUTP base linked to a biotin molecule via an 11-atom spacer arm. This linker is crucial as it minimizes steric hindrance, allowing for efficient incorporation of the nucleotide by DNA polymerases and subsequent detection by biotin-binding proteins like streptavidin.[1][2] The "11" in its name refers to the number of carbon atoms in this linker chain.[1] Longer linkers can enhance the interaction between biotin and avidin or streptavidin, while shorter linkers may lead to more efficient incorporation into DNA during PCR.[1][2]

The structure of this compound facilitates its use as a substitute for deoxythymidine triphosphate (dTTP) in enzymatic DNA synthesis reactions. The resulting biotin-labeled DNA probes can be detected with high sensitivity and specificity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values may vary slightly depending on the specific salt form and supplier.

| Property | Value | References |

| Chemical Formula | C₂₈H₄₅N₆O₁₇P₃S (free acid) | |

| Molecular Weight | 862.67 g/mol (free acid) | |

| CAS Number | 86303-25-5 (free acid) | |

| Appearance | Colorless solid or solution | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble in water and 10 mM Tris-HCl buffer. | |

| Storage Conditions | Store at -20°C in the dark. Avoid repeated freeze-thaw cycles. |

Spectral Properties

The spectral properties of this compound are important for its quantification and characterization.

| Property | Value | Conditions | References |

| λmax 1 | 240 nm | Tris-HCl, pH 7.5 | |

| Molar Extinction Coefficient (ε) at λmax 1 | 10,700 L·mol⁻¹·cm⁻¹ | Tris-HCl, pH 7.5 | |

| λmax 2 | 289 nm | Tris-HCl, pH 7.5 | |

| Molar Extinction Coefficient (ε) at λmax 2 | 7,100 L·mol⁻¹·cm⁻¹ | Tris-HCl, pH 7.5 |

Experimental Applications and Protocols

This compound is a versatile reagent used in a variety of molecular biology applications for the non-radioactive labeling of DNA. The biotin-labeled probes can then be used in techniques such as Southern blotting, Northern blotting, in situ hybridization (ISH), and dot blots. Detection is typically achieved using streptavidin or avidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase (HRP), alkaline phosphatase (AP)) or a fluorophore.

Experimental Workflow: From Labeling to Detection

The general workflow for using this compound involves three main stages: enzymatic incorporation of the labeled nucleotide into a DNA probe, hybridization of the probe to the target nucleic acid sequence, and detection of the biotin-labeled hybrid.

Detailed Experimental Protocols

The following are representative protocols for common DNA labeling techniques using this compound. Note that optimal conditions may vary depending on the specific application, enzyme, and template.

This method incorporates this compound during the amplification of a specific DNA sequence.

Materials:

-

DNA template

-

Forward and reverse primers

-

Taq DNA polymerase and reaction buffer

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

This compound solution (1 mM)

-

Nuclease-free water

Protocol:

-

Prepare a PCR master mix. For a typical 50 µL reaction, a common ratio of this compound to dTTP is 1:2 to 1:3. For example, use a final concentration of 200 µM dATP, dCTP, dGTP, 130 µM dTTP, and 70 µM this compound.

-

Add the DNA template and primers to the master mix.

-

Perform PCR using standard thermal cycling conditions, with annealing and extension times optimized for the specific primers and template.

-

(Optional) Purify the biotinylated PCR product to remove unincorporated nucleotides using a PCR purification kit or ethanol precipitation.

-

Analyze an aliquot of the PCR product on an agarose gel to confirm the size and yield of the labeled probe.

Nick translation is a method to label a DNA probe by introducing single-strand nicks, which then serve as starting points for DNA polymerase I to incorporate labeled nucleotides.

Materials:

-

DNA template (1 µg)

-

10X Nick Translation buffer

-

Biotin-dNTP mix (containing this compound)

-

DNA Polymerase I/DNase I enzyme mix

-

0.5 M EDTA

-

Nuclease-free water

Protocol:

-

In a microcentrifuge tube, combine the DNA template, 10X Nick Translation buffer, Biotin-dNTP mix, and nuclease-free water to a final volume of 45 µL.

-

Add 5 µL of the DNA Polymerase I/DNase I enzyme mix.

-

Mix gently and incubate the reaction at 15°C for 1 to 2 hours. The incubation time can be adjusted to control the final probe size.

-

Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes to inactivate the enzymes.

-

(Optional) Purify the labeled probe to remove unincorporated nucleotides.

This method attaches this compound to the 3'-hydroxyl terminus of a DNA fragment using Terminal deoxynucleotidyl Transferase (TdT).

Materials:

-

DNA fragment with a 3'-OH end (5 pmol)

-

5X TdT Reaction Buffer

-

This compound solution

-

Terminal deoxynucleotidyl Transferase (TdT)

-

0.5 M EDTA

-

Nuclease-free water

Protocol:

-

In a microcentrifuge tube, combine the DNA, 5X TdT Reaction Buffer, this compound, and nuclease-free water.

-

Add the TdT enzyme to the reaction mixture.

-

Incubate at 37°C for 30 to 60 minutes.

-

Stop the reaction by adding 0.5 M EDTA.

-

The labeled DNA can be used directly or purified to remove unincorporated this compound.

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis. TdT is used to label the 3'-OH ends of fragmented DNA with this compound.

Materials:

-

Fixed and permeabilized cells or tissue sections

-

Equilibration Buffer

-

TdT Reaction Buffer

-

This compound

-

Terminal deoxynucleotidyl Transferase (TdT)

-

Stop/Wash Buffer

-

Streptavidin-HRP conjugate

-

DAB or other suitable substrate

Protocol:

-

Incubate the prepared sample with Equilibration Buffer.

-

Prepare the TUNEL reaction mixture by combining TdT Reaction Buffer, this compound, and TdT enzyme.

-

Incubate the sample with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.

-

Wash the sample with Stop/Wash Buffer to terminate the reaction.

-

Incubate the sample with a streptavidin-HRP conjugate.

-

Wash to remove unbound conjugate.

-

Add the substrate and incubate until the desired color development is achieved.

-

Wash, counterstain (optional), and mount for microscopy.

Conclusion

This compound is an indispensable reagent for the non-radioactive labeling of DNA. Its versatility allows for its use in a wide array of molecular biology techniques, providing a safe and sensitive alternative to isotopic methods. The choice of labeling method depends on the specific experimental requirements, and optimization of reaction conditions is often necessary to achieve the desired labeling efficiency and probe characteristics. This guide provides a foundational understanding of this compound's properties and applications to aid researchers in their experimental design and execution.

References

principle of non-radioactive DNA labeling using biotin-11-dUTP

An In-depth Technical Guide to Non-Radioactive DNA Labeling Using Biotin-11-dUTP

Introduction

The advent of non-radioactive nucleic acid labeling techniques has revolutionized molecular biology by providing safer, more stable, and equally sensitive alternatives to traditional radioisotopic methods.[1] Among these, the system based on the high-affinity interaction between biotin and streptavidin is a cornerstone technology.[1] This guide provides a comprehensive overview of the principles, methodologies, and applications of non-radioactive DNA labeling using this compound, a biotinylated analog of deoxyuridine triphosphate (dUTP).

Biotin-labeled DNA probes are utilized in a vast array of applications, including Southern and Northern blotting, in situ hybridization (ISH), DNA footprinting, electrophoretic mobility shift assays (EMSA), and affinity purification of DNA-protein complexes.[1][] The core of this technology lies in the enzymatic incorporation of this compound into a DNA molecule and its subsequent detection using a streptavidin-reporter conjugate.[3] The remarkable affinity and specificity of the biotin-streptavidin interaction, with a dissociation constant (Kd) of approximately 10⁻¹⁵ M, makes it one of the strongest known non-covalent biological interactions, ensuring highly sensitive and reliable detection with minimal background interference.

The Core Principle

The fundamental principle involves a two-stage process: enzymatic labeling of the DNA probe followed by affinity-based detection after hybridization to a target nucleic acid sequence.

-

Enzymatic Labeling : DNA polymerases are used to synthesize a new DNA strand using the target DNA as a template. The reaction mixture includes a modified nucleotide, this compound, which is incorporated into the newly synthesized DNA strand as a substitute for its natural counterpart, deoxythymidine triphosphate (dTTP). The biotin molecule is covalently attached to the C-5 position of the pyrimidine ring via a flexible 11-atom linker arm, which minimizes steric hindrance and ensures efficient incorporation by the polymerase and subsequent detection by streptavidin.

-

Detection : The biotinylated DNA probe is then used in a hybridization assay (e.g., Southern blot) to bind to its complementary target sequence. The bound probe is subsequently detected by incubating it with streptavidin conjugated to a reporter molecule, typically an enzyme like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). This enzyme catalyzes a reaction that produces a detectable signal, either colorimetric or chemiluminescent, at the location of the target DNA.

Figure 1. Overall workflow of this compound DNA labeling and detection.

Key Methodologies for Enzymatic Labeling

Several enzymatic methods can be used to incorporate this compound into DNA. The choice of method depends on the template DNA, the required probe characteristics, and the specific application. The most common techniques are Nick Translation, Random Primed Labeling, and the Polymerase Chain Reaction (PCR).

Nick Translation

Nick translation is an effective method for labeling double-stranded DNA. The process uses DNase I to introduce random single-stranded breaks ("nicks") into the DNA backbone, creating free 3'-hydroxyl ends. DNA Polymerase I then binds to these nicks and synthesizes a new strand, using the opposite strand as a template. Its 5'→3' exonuclease activity simultaneously removes the existing nucleotides ahead of the growing strand, while its 5'→3' polymerase activity incorporates new nucleotides, including this compound, from the reaction mix.

Figure 2. Experimental workflow for Nick Translation labeling.

Experimental Protocol: Nick Translation

This protocol is adapted from standard methodologies for labeling 1 µg of DNA.

-

In a sterile microcentrifuge tube on ice, combine the components in the order listed in the table below.

-

Mix the components gently by flicking the tube, and then centrifuge briefly to collect the contents at the bottom.

-

Incubate the reaction at 15-16°C for 1 to 2 hours. The incubation time can be adjusted to optimize the final probe size, which typically ranges from 200 to 500 nucleotides.

-

Stop the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0).

-

(Optional) Inactivate the enzymes by heating the reaction to 65°C for 10 minutes.

-

Purify the biotinylated probe from unincorporated nucleotides using a spin column or ethanol precipitation.

Table 1: Reagents for Nick Translation

| Component | Volume | Final Concentration |

| DNA Template (1 µg) | Variable | 20 ng/µL |

| 10X Nick Translation Buffer | 5 µL | 1X |

| Biotin-dNTP Mix | 5 µL | Variable |

| DNA Polymerase I / DNase I Mix | 5 µL | Variable |

| Nuclease-free Water | to 50 µL | - |

Note: The Biotin-dNTP mix typically contains this compound, dATP, dCTP, dGTP, and a reduced concentration of dTTP. The molar ratio of Biotin-16-dUTP to dTTP is often adjusted to ensure every 20th to 25th nucleotide is modified, which yields high sensitivity.

Random Primed Labeling

This method is ideal for labeling linear DNA fragments of any length. The DNA template is first denatured by heating to separate the two strands. A mixture of random oligonucleotides (typically hexamers or heptamers) is then annealed to the single-stranded DNA at multiple sites. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity but retains its polymerase function, extends these primers, synthesizing new complementary DNA strands while incorporating this compound.

Figure 3. Experimental workflow for Random Primed labeling.

Experimental Protocol: Random Primed Labeling

This protocol is based on labeling 20-100 ng of template DNA.

-

Add 20-100 ng of template DNA to a microcentrifuge tube and adjust the final volume to 32 µL with nuclease-free water.

-

Denature the DNA by heating the tube to 95-100°C for 5 minutes.

-

Immediately chill the tube on ice to prevent re-annealing.

-

On ice, add the components from the table below to the denatured DNA.

-

Mix the contents gently and centrifuge briefly.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes.

-

Purify the biotinylated probe to remove unincorporated nucleotides.

Table 2: Reagents for Random Primed Labeling

| Component | Volume | Final Concentration |

| Denatured DNA Template | 32 µL | 0.4-2 ng/µL |

| 5X Labeling Buffer (with primers) | 8 µL | 1X |

| 10X dNTP Labeling Mix (with Biotin-dUTP) | 5 µL | 1X |

| Klenow Fragment (5 U/µL) | 1 µL | 0.1 U/µL |

| Nuclease-free Water | to 50 µL | - |

Note: The final dNTP concentrations are often around 0.1 mM for dTTP and Biotin-dUTP, and 0.2 mM for dATP, dCTP, and dGTP.

PCR Labeling

PCR-based labeling is highly efficient and allows for the simultaneous amplification and biotinylation of a specific DNA sequence, making it ideal when the starting template is scarce. The method involves a standard PCR reaction where the dNTP mix is modified to include this compound. The thermostable DNA polymerase (e.g., Taq polymerase) incorporates the biotinylated nucleotide into the amplicons during the extension steps. The ratio of this compound to dTTP is critical and can be optimized to achieve the desired labeling density without compromising amplification efficiency.

Figure 4. Experimental workflow for PCR-based labeling.

Experimental Protocol: PCR Labeling

This protocol describes a typical 50 µL PCR reaction.

-

Set up the PCR reaction in a sterile PCR tube on ice, adding the components from the table below.

-

Mix the components gently and centrifuge briefly.

-

Perform PCR amplification in a thermocycler using an appropriate cycling program (an example is provided below).

-

Analyze a small aliquot (e.g., 5 µL) of the PCR product on an agarose gel to confirm successful amplification.

-

Purify the biotinylated PCR product using a PCR clean-up kit to remove unincorporated primers and nucleotides.

Table 3: Reagents for PCR Labeling

| Component | Volume | Final Concentration |

| 10X PCR Buffer | 5 µL | 1X |

| dNTP Mix (10 mM dATP/dCTP/dGTP, 6.5 mM dTTP) | 1 µL | 200 µM dATP/dCTP/dGTP, 130 µM dTTP |

| This compound (1 mM) | 3.5 µL | 70 µM |

| Forward Primer (10 µM) | 1 µL | 0.2 µM |

| Reverse Primer (10 µM) | 1 µL | 0.2 µM |

| DNA Template (10-100 ng) | 1 µL | 0.2-2 ng/µL |

| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |

| Nuclease-free Water | to 50 µL | - |

Example PCR Cycling Protocol:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 94°C | 2 min | 1 |

| Denaturation | 94°C | 30 sec | 25-35 |

| Annealing | 50-65°C* | 30 sec | |

| Extension | 72°C | 1 min** | |

| Final Extension | 72°C | 5 min | 1 |

| Hold | 4°C | ∞ | 1 |

*Annealing temperature should be ~5°C below the melting temperature (Tm) of the primers. **Extension time may be adjusted based on the amplicon length.

Quantitative Data Summary

Effective labeling and detection depend on several quantitative factors, from molecular affinities to reaction component concentrations.

Table 4: Key Quantitative Parameters

| Parameter | Value/Range | Method/Context | Significance |

| Biotin-Streptavidin Affinity (Kd) | ~10⁻¹⁵ M | Affinity Binding | The extremely low dissociation constant signifies one of the strongest non-covalent bonds in biology, ensuring stable and highly specific detection. |

| This compound:dTTP Ratio | 1:2 to 1:3 | PCR Labeling | Optimizing this ratio is crucial for balancing high incorporation efficiency with robust PCR amplification. A 50% substitution is often a good starting point. |

| Probe Size | 200 - 500 bp | Nick Translation | This size range is considered optimal for probe penetration and hybridization efficiency, especially in in situ hybridization applications. |

| Template DNA Amount | 10 ng - 1 µg | Random Priming / Nick Translation | Different methods are optimized for different amounts of starting material. PCR is superior for very limited template amounts. |

| Detection Sensitivity | < 1 nmol of biotin | Biotin Quantitation Assay | Modern quantitation kits can accurately determine labeling efficiency. Fluorometric assays can detect as little as 4 pmol of biotin. |

| Streptavidin-HRP Dilution | 1:1,000 - 1:60,000 | ELISA / Western Blot | The working dilution depends on the specific assay and substrate, highlighting the high activity of the enzyme conjugate. |

Conclusion

Non-radioactive DNA labeling using this compound is a powerful, versatile, and safe technique that has become indispensable in molecular biology research and diagnostics. By leveraging the robust biotin-streptavidin interaction, this method offers high sensitivity and specificity. Understanding the core principles and the nuances of different enzymatic labeling protocols—including Nick Translation, Random Primed Labeling, and PCR—allows researchers to generate high-quality probes tailored to a wide range of applications, from gene detection on membranes to the visualization of chromosomal arrangements in cells. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals aiming to effectively implement this foundational technology.

References

The Enzymatic Incorporation of Biotin-11-dUTP into DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and methodologies for incorporating biotin-11-dUTP into DNA. This compound serves as a robust analog for deoxythymidine triphosphate (dTTP) in various enzymatic DNA synthesis reactions, enabling non-radioactive labeling of DNA probes. The 11-atom linker arm separating the biotin molecule from the deoxyuridine triphosphate is a critical feature, optimizing both the enzymatic incorporation by DNA polymerases and the subsequent detection by avidin or streptavidin conjugates.[1][2][3][4] This guide provides a comprehensive overview of the core mechanism, a summary of quantitative data, detailed experimental protocols, and visual diagrams to elucidate the key processes.

Core Mechanism of Incorporation

The incorporation of this compound into a growing DNA strand is catalyzed by a DNA polymerase and follows the fundamental principles of DNA replication. The process is initiated by the formation of a phosphodiester bond between the 5'-alpha-phosphate of the incoming this compound and the free 3'-hydroxyl group of the elongating DNA strand. This reaction is analogous to the incorporation of the natural nucleotide, dTTP.

The DNA polymerase facilitates this reaction by properly orienting the this compound within its active site, opposite a complementary adenine base on the template strand. The presence of the biotin and linker arm at the C5 position of the pyrimidine ring generally does not obstruct the formation of the phosphodiester bond, although the efficiency of incorporation can be influenced by the specific DNA polymerase used.[5]

Quantitative Data on Incorporation Efficiency

| DNA Polymerase Family | Polymerase Example | Relative Incorporation Efficiency of Biotinylated dUTP | Notes |

| Family A | Taq Polymerase | Moderate | Commonly used, but may be less efficient with modified nucleotides compared to Family B polymerases. |

| Family B | VentR exo– | High | Demonstrates superior performance in incorporating a variety of modified dNTPs, including biotin-dUTP. |

| Family X | Terminal deoxynucleotidyl Transferase (TdT) | High (Template-independent) | Adds nucleotides to the 3'-end of a DNA strand without a template. Efficiently incorporates this compound. |

Experimental Protocols

Detailed methodologies for three common DNA labeling techniques using this compound are provided below.

Nick Translation

Nick translation is a method to incorporate labeled nucleotides into double-stranded DNA. The process utilizes DNase I to introduce single-strand breaks ("nicks") in the DNA backbone, creating free 3'-hydroxyl termini. DNA Polymerase I then synthesizes a new strand from these nicks, simultaneously degrading the existing strand with its 5'→3' exonuclease activity and incorporating this compound in place of dTTP.

Experimental Workflow:

Protocol:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:

-

1 µg of DNA template

-

5 µL of 10x Nick Translation Buffer

-

5 µL of dNTP mix (containing dATP, dCTP, dGTP, and a defined ratio of dTTP to this compound, e.g., 3:1)

-

10 units of DNA Polymerase I

-

Diluted DNase I (empirically determined optimal concentration)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubation: Mix gently and incubate at 15°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Enzyme Inactivation: Heat the reaction mixture to 65°C for 10 minutes.

-

Purification (Optional): The labeled DNA can be purified from unincorporated nucleotides using spin column chromatography or ethanol precipitation.

PCR Labeling

Incorporation of this compound during the polymerase chain reaction (PCR) is a highly efficient method for generating biotin-labeled DNA fragments of a specific sequence. A thermostable DNA polymerase, such as Taq polymerase, incorporates this compound from the reaction mixture into the newly synthesized DNA strands.

Experimental Workflow:

Protocol:

-

Reaction Setup: In a PCR tube, assemble the following components:

-

10-100 ng of DNA template

-

1 µL of 10 µM forward primer

-

1 µL of 10 µM reverse primer

-

5 µL of 10x PCR buffer

-

1 µL of dNTP mix (containing dATP, dCTP, dGTP, and a specific ratio of dTTP to this compound)

-

1-2.5 units of Taq DNA polymerase

-

Nuclease-free water to a final volume of 50 µL.

-

-

Thermocycling: Perform PCR using optimized cycling conditions for your specific template and primers. A general protocol is as follows:

-

Initial denaturation: 95°C for 2-5 minutes.

-

25-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds.

-

Extension: 72°C for 1 minute per kb of product length.

-

-

Final extension: 72°C for 5-10 minutes.

-

-

Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm amplification and size.

3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. This method is particularly useful for labeling oligonucleotides and DNA fragments at their 3'-ends with one or more this compound molecules.

Experimental Workflow:

Protocol:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents:

-

1-10 pmol of DNA

-

10 µL of 5x TdT Reaction Buffer

-

5 µL of 2.5 mM CoCl2

-

1 µL of 1 mM this compound

-

10-20 units of Terminal Deoxynucleotidyl Transferase (TdT)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubation: Mix gently and incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by heating to 70°C for 10 minutes or by adding 5 µL of 0.5 M EDTA.

Conclusion

The enzymatic incorporation of this compound is a versatile and reliable method for the non-radioactive labeling of DNA. The choice of labeling technique and DNA polymerase should be guided by the specific downstream application and the nature of the DNA to be labeled. The provided protocols and diagrams offer a solid foundation for researchers and scientists to effectively utilize this compound in their experimental workflows. Further optimization of reaction conditions, particularly the ratio of this compound to dTTP, may be necessary to achieve the desired labeling efficiency for specific applications.

References

The Strategic Spacer: An In-depth Technical Guide to the Role of the Linker Arm in Biotinylated Nucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated nucleotides are indispensable tools in molecular biology, serving as versatile probes for the detection and isolation of nucleic acids and their interacting partners. The remarkable affinity between biotin and streptavidin (or avidin), one of the strongest known non-covalent interactions, forms the basis of numerous applications, from affinity chromatography to in situ hybridization.[1] However, the efficacy of these techniques is not solely dependent on this interaction. A critical, yet often overlooked, component is the linker arm—the molecular bridge connecting the biotin moiety to the nucleotide. This guide provides a comprehensive examination of the linker arm's pivotal role, detailing its structural and chemical characteristics and their profound impact on experimental outcomes.

The Function of the Linker Arm: More Than Just a Connection

The primary function of the linker arm is to mitigate steric hindrance. The biotin-binding pocket of streptavidin is situated deep within the protein structure.[2] A short or inappropriately designed linker can prevent the bulky nucleotide from allowing the biotin to effectively dock into this pocket, thereby reducing binding efficiency. A well-designed linker arm extends the biotin moiety away from the nucleotide, ensuring unhindered access to the streptavidin-binding site.

Core Characteristics of Linker Arms and Their Experimental Implications

The performance of a biotinylated nucleotide is dictated by the physicochemical properties of its linker arm. The most crucial of these are length, flexibility, and chemical composition.

Linker Arm Length

The length of the linker arm is a critical determinant of its effectiveness. Longer linker arms are generally more effective at overcoming steric hindrance, leading to improved binding to streptavidin. This is particularly important when the biotinylated nucleotide is incorporated into a larger nucleic acid structure or when the target molecule is immobilized on a solid support.

Table 1: Influence of Linker Arm Length on Biotin-Streptavidin Interaction

| Linker Arm Length (Number of Atoms) | General Effect on Streptavidin Binding | Rationale | Representative Applications |

| Short (e.g., 6-carbon) | May exhibit reduced binding efficiency | Increased potential for steric hindrance between the nucleotide and streptavidin. | Applications where minimal modification is critical and steric hindrance is not a major concern. |

| Medium (e.g., 11-16 atoms) | Generally provides a good balance of binding efficiency and enzymatic incorporation. | Sufficient length to overcome most steric hindrance without being excessively bulky. | Widely used in PCR, sequencing, and affinity purification.[3] |

| Long (e.g., >20 atoms) | Often demonstrates enhanced binding to streptavidin. | Maximizes the distance between the biotin and the nucleotide, minimizing steric hindrance. | Ideal for applications requiring very strong and stable interactions, such as pull-down assays of large protein complexes. |

Linker Arm Flexibility

A flexible linker arm, often achieved through the incorporation of polyethylene glycol (PEG) spacers, can further enhance binding by allowing the biotin to adopt an optimal orientation for interacting with the streptavidin pocket. This flexibility can also improve the solubility of the biotinylated nucleotide.[4]

Chemical Composition and Specialized Linkers

The chemical makeup of the linker arm can be tailored for specific applications.

-

Cleavable Linkers: For applications requiring the release of the captured molecule after purification, biotinylation reagents with cleavable linker arms are invaluable. These linkers can be cleaved under specific conditions, such as exposure to a reducing agent (for disulfide-based linkers) or light (for photocleavable linkers), allowing for the gentle elution of the target molecule.[5]

-

Hydrophilic Linkers: The incorporation of hydrophilic moieties, such as PEG, into the linker arm can increase the water solubility of the biotinylated nucleotide. This is particularly beneficial in aqueous-based assays to prevent aggregation and non-specific binding.

Impact of the Linker Arm on Enzymatic Incorporation

While longer linker arms are advantageous for streptavidin binding, they can negatively impact the efficiency of enzymatic incorporation of the biotinylated nucleotide into a growing nucleic acid chain. DNA and RNA polymerases are sensitive to the size and structure of the nucleotide triphosphate substrate. Bulky linker arms can hinder the enzyme's ability to recognize and incorporate the modified nucleotide.

Studies have shown that for some DNA polymerases, biotinylated dNTPs with shorter linker arms (e.g., biotin-4-dUTP) are better substrates than those with longer linkers (e.g., biotin-11-dUTP or biotin-14-dUTP). Therefore, a trade-off often exists between optimal streptavidin binding and efficient enzymatic incorporation. The choice of linker arm length for applications like PCR and sequencing requires careful consideration of the specific polymerase being used and the desired density of biotin labeling.

Table 2: General Trends in Enzymatic Incorporation of Biotinylated dNTPs

| Linker Arm Length | General Incorporation Efficiency by DNA Polymerases | Rationale |

| Short | Generally higher | Less steric interference within the active site of the polymerase. |

| Long | Can be lower | The bulky linker may hinder proper positioning of the nucleotide for catalysis. |

It is important to note that the optimal ratio of biotinylated to unmodified dNTPs needs to be empirically determined for each specific application to achieve a balance between labeling efficiency and product yield.

Experimental Protocols

Protocol 1: Affinity Purification of Biotinylated DNA using Streptavidin-Coated Magnetic Beads

This protocol describes a general procedure for the capture and purification of biotinylated DNA fragments.

Materials:

-

Biotinylated DNA sample

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., 20mM Tris-HCl pH 7.5, 1M NaCl, 1mM EDTA, 0.05% Tween-20)

-

Elution Buffer (e.g., 10 mM EDTA pH 8.2 with 95% formamide, or 0.1% SDS)

-

Magnetic separation rack

Procedure:

-

Bead Preparation: Resuspend the streptavidin-coated magnetic beads thoroughly. Transfer the desired volume of beads to a microcentrifuge tube.

-

Washing: Place the tube on the magnetic rack to pellet the beads. Remove the supernatant. Wash the beads twice with an equal volume of Binding/Wash Buffer.

-

Binding: Resuspend the washed beads in Binding/Wash Buffer. Add the biotinylated DNA sample to the bead suspension. Incubate for 15-30 minutes at room temperature with gentle rotation.

-

Capture: Place the tube on the magnetic rack for 2-3 minutes to pellet the beads with the bound DNA. Discard the supernatant.

-

Washing: Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound molecules.

-

Elution: Resuspend the beads in Elution Buffer. To release the DNA, incubate at 65°C for 5 minutes or 90°C for 2 minutes for formamide-based elution, or boil for 5 minutes for SDS-based elution.

-

Collection: Place the tube on the magnetic rack and carefully transfer the supernatant containing the purified DNA to a new tube.

Protocol 2: Primer Extension Assay to Evaluate Enzymatic Incorporation

This protocol can be used to assess the efficiency of incorporation of a biotinylated nucleotide by a DNA polymerase.

Materials:

-

DNA template

-

Primer (radiolabeled or fluorescently labeled for detection)

-

DNA polymerase

-

dNTP mix containing the biotinylated nucleotide at a specific ratio with its natural counterpart

-

Reaction buffer for the DNA polymerase

-

Stop/Loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

-

Denaturing polyacrylamide gel

Procedure:

-

Annealing: Anneal the labeled primer to the DNA template by heating to 95°C and slowly cooling.

-

Reaction Setup: Prepare the primer extension reaction by combining the annealed template-primer, DNA polymerase, reaction buffer, and the dNTP mix containing the biotinylated nucleotide.

-

Extension: Incubate the reaction at the optimal temperature for the DNA polymerase for a defined period.

-

Termination: Stop the reaction by adding the Stop/Loading buffer.

-

Gel Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide gel.

-

Analysis: Visualize the products by autoradiography or fluorescence imaging. The intensity and length of the extended products will indicate the efficiency of incorporation of the biotinylated nucleotide.

Visualizations

Caption: Workflow for Affinity Purification of Biotinylated DNA.

Caption: Kinase Activity Assay using Biotinylated ATP.

Conclusion

The linker arm of a biotinylated nucleotide is a critical design element that significantly influences the outcome of a wide range of molecular biology applications. Its length, flexibility, and chemical composition must be carefully considered to balance the opposing demands of efficient enzymatic incorporation and high-affinity binding to streptavidin. By understanding the principles outlined in this guide, researchers can make more informed decisions in selecting the optimal biotinylated nucleotide for their specific experimental needs, ultimately leading to more robust and reliable results.

References

- 1. pharmiweb.com [pharmiweb.com]

- 2. researchgate.net [researchgate.net]

- 3. DNA Polymerase Fidelity: Comparing Direct Competition of Right and Wrong dNTP Substrates with Steady State and Presteady State Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel biotinylated nucleotide--analogs for labeling and colorimetric detection of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase-Catalyzed Biotinylation to Identify Phosphatase Substrates (K-BIPS) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Stability of Biotin-11-dUTP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-11-dUTP (biotin-epsilon-aminocaproyl-[5-{3-aminoallyl}-2'-deoxyuridine-5'-triphosphate]) is a critical reagent in molecular biology for the non-radioactive labeling of DNA. Its successful application in techniques such as polymerase chain reaction (PCR), nick translation, random priming, and terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays is highly dependent on its integrity and stability. This guide provides a comprehensive overview of the recommended storage and stability conditions for this compound, compiled from manufacturer recommendations and scientific literature.

Data Presentation: Storage and Stability Parameters

The following tables summarize the key storage and stability information for this compound in both lyophilized and solution forms.

Table 1: Recommended Storage Conditions

| Parameter | Lyophilized Powder | 1 mM Aqueous Solution |

| Storage Temperature | -20°C | -20°C |

| Shipping Temperature | Room temperature for up to 3 weeks | Shipped on gel packs |

| Light Sensitivity | Store in the dark | Store in the dark |

Table 2: Stability and Handling Recommendations

| Condition | Recommendation | Rationale |

| Long-term Storage | -20°C is recommended for optimal stability. | Minimizes chemical and enzymatic degradation. |

| Short-term Exposure | Short-term exposure to ambient temperature (up to 1 week cumulative) is generally acceptable for solutions.[1] | While not ideal, it is unlikely to cause significant degradation for brief periods. |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles.[2] | Freeze-thaw cycles can lead to degradation of the molecule. It is advisable to aliquot the solution into smaller, single-use volumes. |

| pH | Supplied in a buffer with a pH of approximately 7.0-7.5.[3] | Maintaining a stable pH is crucial for the stability of the triphosphate group. |

Table 3: Typical Formulations

| Form | Description | Common Buffer Components |

| Aqueous Solution | Typically supplied as a 1 mM solution.[3] | 10 mM Tris-HCl, 1 mM EDTA, pH 7.5.[2] |

| Lyophilized Powder | Provided as a solid, which is considered more suitable for long-term storage. | May contain lyophilized TE buffer; requires reconstitution with deionized water. |

Experimental Protocols

Detailed methodologies for assessing the stability of this compound are not extensively published and are often proprietary to the manufacturers. However, the functional integrity of the molecule can be inferred from its successful incorporation in standard molecular biology techniques. Below are representative protocols where the stability of this compound is critical for the experimental outcome.

Protocol 1: Non-Radioactive DNA Labeling by Nick Translation

This protocol outlines the enzymatic incorporation of this compound into DNA.

Materials:

-

DNA template

-

10x DNA Polymerase I Reaction Buffer

-

DNase I, RNase-free

-

Unlabeled dATP, dCTP, dGTP mix (1 mM each)

-

This compound (1 mM)

-

dTTP (1 mM)

-

DNA Polymerase I

-

0.5 M EDTA, pH 8.0

-

Nuclease-free water

Procedure:

-

In a microcentrifuge tube, combine the following components:

-

DNA template (1 µg)

-

10x DNA Polymerase I Reaction Buffer (2.5 µL)

-

Mixture of dATP, dCTP, dGTP (1.25 µL of 1 mM mix)

-

This compound and dTTP (adjust ratio for desired labeling efficiency, e.g., 1:3 to 1:5 molar ratio)

-

DNase I, RNase-free (appropriately diluted)

-

DNA Polymerase I (10 units)

-

Nuclease-free water to a final volume of 25 µL.

-

-

Incubate the reaction mixture at 15°C for 1 to 2 hours.

-

Terminate the reaction by adding 1 µL of 0.5 M EDTA, pH 8.0.

-

The biotin-labeled DNA can be purified from unincorporated nucleotides using spin columns or ethanol precipitation.

Protocol 2: TUNEL Assay for Apoptosis Detection

This protocol describes the use of this compound to label DNA strand breaks in apoptotic cells.

Materials:

-

Fixed and permeabilized cells or tissue sections

-

Equilibration Buffer

-

TdT Reaction Buffer

-

Terminal Deoxynucleotidyl Transferase (TdT)

-

This compound

-

Streptavidin-HRP conjugate

-

DAB substrate

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Prepare the TdT reaction mixture by combining TdT, this compound, and TdT Reaction Buffer according to the kit manufacturer's instructions.

-

Apply Equilibration Buffer to the samples for 10 minutes at room temperature.

-

Remove the Equilibration Buffer and add the TdT reaction mixture to the samples.

-

Incubate for 60 minutes at 37°C in a humidified chamber.

-

Wash the samples three times with PBS.

-

Incubate with Streptavidin-HRP solution for 30 minutes at 37°C.

-

Wash the samples three times with PBS.

-

Add the DAB substrate and incubate until the desired color development is achieved.

-

Wash with deionized water and mount for microscopy.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core principles and workflows involving this compound.

Caption: Principle of DNA Labeling with this compound and Subsequent Detection.

Caption: Experimental Workflow of a TUNEL Assay using this compound.

Discussion on Stability

The stability of this compound is paramount for its effective use in enzymatic reactions. Degradation of the molecule can occur through several mechanisms, primarily hydrolysis of the triphosphate chain.

-

Temperature: As with most nucleotides, the rate of hydrolysis is temperature-dependent. Long-term storage at -20°C significantly slows this process. While short-term exposure to ambient temperatures may be tolerated, it is not recommended for prolonged periods. For long-term stability, lyophilized powders are generally more stable than solutions.

-

pH: The triphosphate linkage is susceptible to acid-catalyzed hydrolysis. Maintaining the pH of the stock solution around 7.5 is crucial. The use of a buffered solution, such as Tris-HCl, helps to prevent pH fluctuations that could lead to degradation.

-

Enzymatic Degradation: Contamination with nucleases or phosphatases can rapidly degrade this compound. It is essential to use nuclease-free water and reagents when preparing and handling solutions of this compound.

-

Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can physically stress the molecule and introduce moisture, potentially leading to hydrolysis. Aliquoting the stock solution into single-use volumes is a standard practice to mitigate this issue.

Conclusion

This compound is a robust reagent for non-radioactive DNA labeling when stored and handled correctly. The primary storage condition is -20°C in a dark, dry environment. For solutions, maintaining a stable pH of around 7.5 and avoiding repeated freeze-thaw cycles by aliquoting are critical for preserving its functionality. While quantitative stability data is limited, following the guidelines outlined in this document will ensure the integrity of this compound for reliable and reproducible results in various molecular biology applications.

References

An In-Depth Technical Guide to In Situ Hybridization with Biotinylated Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and techniques of in situ hybridization (ISH) utilizing biotinylated probes. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to successfully implement this powerful technique for the localization of specific nucleic acid sequences within the context of morphologically preserved cells and tissues.

Core Principles of In Situ Hybridization with Biotinylated Probes

In situ hybridization (ISH) is a technique that allows for the precise localization and detection of specific DNA or RNA sequences within intact cells or tissue sections.[1][2][3] The fundamental principle of ISH lies in the hybridization of a labeled nucleic acid probe to its complementary target sequence within the specimen.[4] The use of non-radioactive labels, such as biotin, has become widespread due to safety and ease of use.[5]

Biotin is a small molecule that can be incorporated into nucleic acid probes without significantly interfering with the hybridization process. The detection of these biotinylated probes is typically achieved through an indirect method that leverages the extraordinarily high affinity of the proteins avidin or streptavidin for biotin (dissociation constant, Kd ≈ 10⁻¹⁵ M).

The general workflow involves the following key stages:

-

Probe Labeling: Incorporation of biotinylated nucleotides into a DNA or RNA probe.

-

Sample Preparation: Fixation and permeabilization of the tissue or cells to preserve morphology and allow probe access to the target nucleic acid.

-

Hybridization: Incubation of the labeled probe with the prepared sample under conditions that promote the formation of stable probe-target hybrids.

-

Post-Hybridization Washes: Removal of unbound and non-specifically bound probes to reduce background signal.

-

Detection: Visualization of the hybridized probe using a detection system based on the streptavidin-biotin interaction.

-

Signal Amplification (Optional): Enhancement of the detection signal for low-abundance targets.

The most common detection strategies involve conjugating streptavidin or avidin to a reporter molecule, such as an enzyme (e.g., alkaline phosphatase [AP] or horseradish peroxidase [HRP]) for chromogenic detection, or a fluorophore for fluorescent detection.

Experimental Protocols

The following is a generalized, representative protocol for in situ hybridization with biotinylated probes on paraffin-embedded tissue sections. It is crucial to note that optimization of various steps, including fixation, permeabilization, and hybridization conditions, is often necessary for different tissues and target sequences.

2.1. Probe Labeling

Biotin can be incorporated into nucleic acid probes through various methods, including nick translation, random priming, or PCR using biotinylated nucleotides (e.g., biotin-11-dUTP). The optimal probe size for ISH is typically in the range of 300-600 base pairs.

2.2. Tissue Preparation

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections through a series of graded ethanol washes (e.g., 100%, 95%, 70% ethanol) and finally in distilled water.

-

-

Permeabilization:

-

Treat sections with a protease (e.g., Proteinase K) to digest proteins and improve probe accessibility to the target nucleic acid. The concentration and incubation time need to be optimized to avoid tissue damage.

-

-

Endogenous Biotin Blocking (if necessary):

-

Tissues such as the liver, kidney, and brain have high levels of endogenous biotin, which can lead to non-specific background staining. If high background is observed in a no-probe control, perform an avidin/biotin blocking step according to the manufacturer's instructions.

-

2.3. Hybridization

-

Prehybridization:

-

Incubate the slides in a prehybridization buffer to block non-specific binding sites.

-

-

Probe Denaturation and Hybridization:

-

Dilute the biotinylated probe in a hybridization buffer. The optimal concentration typically ranges from 100-1000 ng/ml.

-

Denature the probe and the target nucleic acid in the tissue by heating.

-

Apply the denatured probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the appropriate hybridization temperature (e.g., 37°C to 65°C, depending on the probe and target).

-

2.4. Post-Hybridization Washes

-

Perform a series of stringent washes to remove unbound and non-specifically bound probes. The stringency of the washes can be adjusted by altering the temperature and salt concentration of the wash buffers.

2.5. Detection

2.5.1. Chromogenic Detection (CISH)

-

Blocking:

-

Incubate the slides in a blocking solution (e.g., 1% skim milk or bovine serum albumin) to prevent non-specific binding of the detection reagents.

-

-

Streptavidin-Enzyme Conjugate Incubation:

-

Incubate with a streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate.

-

-

Washing:

-

Wash the slides to remove the unbound conjugate.

-

-

Substrate Incubation:

-

Incubate with a chromogenic substrate that produces a colored precipitate at the site of enzyme activity. Common substrates include BCIP/NBT for AP and DAB for HRP.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with a contrasting stain (e.g., Nuclear Fast Red or Methyl Green) to visualize the tissue morphology.

-

Dehydrate, clear, and mount the slides.

-

2.5.2. Fluorescent Detection (FISH)

-

Blocking:

-

Incubate in a blocking solution.

-

-

Streptavidin-Fluorophore Conjugate Incubation:

-

Incubate with a streptavidin-fluorophore conjugate (e.g., Fluorescein Avidin).

-

-

Washing:

-

Wash to remove the unbound conjugate.

-

-

Mounting:

-

Mount with an anti-fade mounting medium, often containing a nuclear counterstain like DAPI.

-

Data Presentation: Comparison of Detection Methods

| Parameter | Chromogenic ISH (CISH) | Fluorescent ISH (FISH) |

| Principle | Enzyme-conjugated streptavidin catalyzes a reaction that produces a colored precipitate. | Fluorophore-conjugated streptavidin directly labels the target. |

| Visualization | Bright-field microscopy. | Fluorescence microscopy. |

| Signal Stability | Permanent signal. | Signal can be prone to photobleaching. |

| Morphological Context | Excellent, as tissue morphology is well-preserved and can be viewed with a counterstain. | Can be more challenging to assess fine morphological details. |

| Multiplexing | Limited multiplexing capabilities. | Well-suited for multiplexing with different fluorophores. |

| Sensitivity | Can be very high, especially with signal amplification. | Generally high sensitivity. |

| Quantitative Analysis | Can be semi-quantitative based on signal intensity and distribution. | More amenable to quantitative analysis through fluorescence intensity measurements. |

Mandatory Visualizations

Experimental Workflow for In Situ Hybridization with Biotinylated Probes

Caption: Workflow for ISH with biotinylated probes.

Signal Amplification Pathway: Streptavidin-Biotin Complex

Caption: Biotin-based signal detection pathway.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Weak Signal | Inadequate tissue permeabilization. | Optimize protease digestion time, temperature, or concentration. |

| Probe degradation or low labeling efficiency. | Verify probe integrity and labeling. | |

| Hybridization conditions are too stringent. | Decrease hybridization temperature or increase salt concentration in hybridization buffer. | |

| Post-hybridization washes are too stringent. | Decrease temperature or increase salt concentration of the wash solution. | |

| High Background | Non-specific probe binding. | Increase stringency of post-hybridization washes; ensure the probe is purified. |

| Endogenous biotin in the tissue. | Perform an avidin/biotin blocking step before probe hybridization. | |

| Non-specific binding of detection reagents. | Increase blocking time or use a different blocking agent. | |

| Too much probe used. | Reduce the probe concentration during hybridization. | |

| Poor Tissue Morphology | Over-digestion with protease. | Reduce protease concentration, incubation time, or temperature. |

| Harsh tissue processing. | Ensure gentle handling of slides throughout the procedure. |

Signal Amplification Strategies

For the detection of low-abundance targets, signal amplification may be necessary. Several strategies can be employed:

-

Avidin-Biotin Complex (ABC) Method: This involves the use of a pre-formed complex of avidin and biotinylated enzyme, which contains multiple enzyme molecules per complex, leading to signal amplification.

-

Labeled Streptavidin-Biotin (LSAB) Method: This method utilizes a biotinylated secondary antibody and a streptavidin-enzyme conjugate, which can offer enhanced tissue penetration due to a smaller complex size compared to the ABC method.

-

Tyramide Signal Amplification (TSA): Also known as Catalyzed Reporter Deposition (CARD), this is a highly sensitive method where the HRP enzyme, conjugated to streptavidin, catalyzes the deposition of multiple biotinylated tyramine molecules at the site of hybridization. These deposited biotins can then be detected with another layer of streptavidin-enzyme conjugate, resulting in significant signal amplification.

Conclusion

In situ hybridization with biotinylated probes is a versatile and robust technique for visualizing nucleic acid sequences in a cellular and tissue context. Its adaptability for both chromogenic and fluorescent detection, combined with various signal amplification strategies, makes it an invaluable tool in basic research, diagnostics, and drug development. Careful optimization of the protocol and an understanding of the potential pitfalls are essential for obtaining reliable and high-quality results.

References

An In-depth Technical Guide to Biotin-11-dUTP for Nucleic Acid Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-11-dUTP is a modified deoxyuridine triphosphate that has become an indispensable tool for non-radioactive labeling of nucleic acids. It is widely used to generate biotinylated DNA probes for various molecular biology applications. This guide provides a comprehensive overview of this compound, including its properties, common labeling techniques, detailed experimental protocols, and downstream applications.

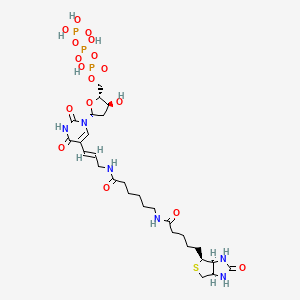

This compound is a molecule in which biotin is covalently linked to the C5 position of the pyrimidine ring of dUTP via an 11-atom spacer arm.[1][2] This linker is crucial as it minimizes steric hindrance, allowing for efficient enzymatic incorporation of the modified nucleotide into a growing DNA strand by various DNA polymerases.[2] The length of this spacer is considered optimal for most applications, balancing the efficiency of enzymatic incorporation with the accessibility of the biotin moiety for subsequent detection by avidin or streptavidin conjugates.[2]

Core Properties of this compound

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₈H₄₅N₆O₁₇P₃S |

| Molecular Weight | 862.67 g/mol (free acid) |

| Storage Conditions | -20°C |

| Purity | ≥ 95% (HPLC) |

| Solubility | Soluble in aqueous buffers |

| Applications | PCR, Nick Translation, Random Priming, 3'-End Labeling |

Enzymatic Incorporation of this compound

This compound can be incorporated into DNA through several enzymatic methods. The choice of method depends on the specific application, the starting material, and the desired probe characteristics.

Experimental Workflow for Nucleic Acid Labeling with this compound

Caption: General workflow for this compound labeling and downstream applications.

Detailed Experimental Protocols

Nick Translation

Nick translation is a classic method for labeling DNA probes. It involves creating single-strand nicks in the DNA backbone with DNase I, followed by the incorporation of labeled nucleotides by DNA Polymerase I, which possesses both 5'→3' polymerase and 5'→3' exonuclease activities.

Protocol for Nick Translation using this compound

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents:

-

1 µg of DNA template

-

5 µL of 10x Nick Translation Buffer

-

5 µL of dNTP mix (containing dATP, dCTP, dGTP, and a reduced concentration of dTTP)

-

X µL of this compound (a common starting ratio is 1:3 to 1:5 of labeled dUTP to dTTP)[3]

-

1 µL of DNase I (diluted)

-

1 µL of DNA Polymerase I

-

Nuclease-free water to a final volume of 50 µL

-

-

Incubation: Incubate the reaction mixture at 15°C for 1 to 2 hours.

-

Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Probe Purification: Purify the biotinylated probe from unincorporated nucleotides using spin column chromatography or ethanol precipitation. The optimal probe size for in situ hybridization is typically between 200 and 500 base pairs.

Random Priming

Random priming is a highly efficient method for labeling DNA. It utilizes random hexamer primers that anneal to multiple sites along a denatured DNA template. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, then synthesizes new DNA strands, incorporating this compound in the process.

Protocol for Random Priming with this compound

-

Template Denaturation: In a microcentrifuge tube, mix 25-100 ng of DNA template with random hexamer primers in a total volume of 15 µL. Denature the DNA by heating at 95°C for 5 minutes, then immediately chill on ice.

-

Reaction Setup: To the denatured DNA, add the following on ice:

-

5 µL of 10x dNTP labeling mix (containing dATP, dCTP, dGTP, dTTP, and this compound)

-

1 µL of Klenow fragment

-

-

Incubation: Incubate the reaction at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA.

-

Probe Purification: Purify the labeled probe using a suitable method to remove unincorporated nucleotides.

PCR Labeling

PCR labeling allows for the simultaneous amplification and labeling of a specific DNA sequence. This compound is included in the PCR reaction mix and is incorporated into the newly synthesized amplicons.

Protocol for PCR Labeling with this compound

-

Reaction Setup: Prepare the PCR reaction mix as follows:

-

5 µL of 10x PCR Buffer

-

1 µL of dNTP mix (containing dATP, dCTP, dGTP, and a specific ratio of dTTP to this compound)

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

1-10 ng of DNA template

-

0.5 µL of Taq DNA Polymerase

-

Nuclease-free water to a final volume of 50 µL

Note: A recommended starting ratio of this compound to dTTP is 1:1 (50% of each). However, this may need to be optimized for different targets and applications.

-

-

PCR Amplification: Perform PCR using an optimized cycling protocol for your specific template and primers.

-

Purification: Purify the biotinylated PCR product to remove primers, unincorporated nucleotides, and enzyme.

3'-End Labeling

3'-end labeling is used to attach one or more biotinylated nucleotides to the 3'-hydroxyl terminus of a DNA strand. This method is catalyzed by terminal deoxynucleotidyl transferase (TdT) and is template-independent.

Protocol for 3'-End Labeling with this compound

-

Reaction Setup: In a microcentrifuge tube, combine:

-

5 pmol of DNA (oligonucleotide or DNA fragment)

-

10 µL of 5x TdT Reaction Buffer

-

5 µL of this compound (e.g., 1 mM)

-

2 µL of Terminal deoxynucleotidyl Transferase (TdT)

-

Nuclease-free water to a final volume of 50 µL

-

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by heating at 70°C for 10 minutes or by adding EDTA.

-

Purification: Purify the end-labeled DNA from unincorporated this compound.

Quantitative Data Summary

The efficiency of labeling and detection can vary depending on the method and application. The following table summarizes some key quantitative parameters.

| Parameter | Nick Translation | Random Priming | PCR Labeling | 3'-End Labeling |

| Recommended this compound:dTTP Ratio | 1:3 to 1:5 | Varies with kit | 1:1 (50%) | Not applicable |

| Typical Probe Size | 200-500 bp | Variable | Amplicon size | Template size + added nucleotides |

| Sensitivity in Southern Blotting | Can detect pg levels of target DNA | High | High | Lower than internal labeling |

Downstream Applications and Detection

Biotinylated probes are versatile and can be used in a wide range of applications. Detection is typically achieved through the high-affinity interaction between biotin and streptavidin, which can be conjugated to a reporter molecule such as a fluorescent dye or an enzyme.

Fluorescence in situ Hybridization (FISH)

In FISH, biotinylated probes are hybridized to specific DNA sequences within chromosomes or cells. The probe is then detected using a fluorescently labeled streptavidin, allowing for the visualization of the target sequence under a microscope.

Caption: Detection pathway in Fluorescence in situ Hybridization (FISH).

Southern Blotting

In Southern blotting, biotinylated probes are used to detect specific DNA fragments that have been separated by gel electrophoresis and transferred to a membrane. Detection is often performed using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) followed by a chemiluminescent or colorimetric substrate. This allows for the sensitive detection of target DNA sequences.

Enzyme-Linked Immunosorbent Assay (ELISA)

In some ELISA formats, biotinylated DNA probes can be used for the detection of specific nucleic acid sequences or DNA-binding proteins. The biotinylated probe is captured on a streptavidin-coated plate and then detected using an antibody-enzyme conjugate. Signal amplification can be achieved using streptavidin-HRP conjugates.

Caption: Signal detection pathway in an ELISA using a biotinylated probe.

Conclusion

This compound is a versatile and robust reagent for the non-radioactive labeling of nucleic acids. Its efficient incorporation by various enzymatic methods and the high-affinity detection of the biotin tag make it a cornerstone of modern molecular biology research. This guide provides the foundational knowledge and detailed protocols to empower researchers to effectively utilize this compound in their experimental workflows. For optimal results, it is always recommended to optimize the labeling and detection conditions for each specific application.

References

Safety and Handling of Biotin-11-dUTP in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for biotin-11-dUTP in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Introduction to this compound